(Dichlorophenyl)trichlorosilane
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Overview
Description
(Dichlorophenyl)trichlorosilane is a chemical compound with the molecular formula C6H3Cl5Si. It is a straw-colored liquid with a pungent odor and is known for its reactivity, especially with moisture, which leads to the release of hydrochloric acid . This compound is primarily used as an intermediate in the production of silicones and other silicon-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dichlorophenyl)trichlorosilane can be synthesized through various methods. One common method involves the direct chlorination of phenyltrichlorosilane. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
In industrial settings, this compound is produced by exposing technical grade silicon to hydrogen chloride at elevated temperatures. The process is continuously improved to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(Dichlorophenyl)trichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrochloric acid and siloxane polymers.
Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Water: Hydrolysis occurs rapidly in the presence of moisture.
Organic and Inorganic Acids: Reacts vigorously with acids to generate toxic or flammable gases.
Major Products Formed
Hydrochloric Acid: Formed during hydrolysis.
Siloxane Polymers: Produced as a result of hydrolysis.
Scientific Research Applications
(Dichlorophenyl)trichlorosilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various silicon-containing compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicones and other materials.
Mechanism of Action
The mechanism of action of (Dichlorophenyl)trichlorosilane involves its reactivity with moisture and other reagents. Upon contact with water, it decomposes to release hydrochloric acid and form siloxane polymers . This reactivity is harnessed in various industrial and research applications to modify surfaces and synthesize new compounds .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: Similar in structure but lacks the dichlorophenyl group.
Dichlorosilane: Contains fewer chlorine atoms and is less reactive.
Silicon Tetrachloride: Used in similar applications but has different reactivity and properties.
Uniqueness
(Dichlorophenyl)trichlorosilane is unique due to its dichlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This makes it particularly useful in specific applications where selective reactivity is required .
Biological Activity
(Dichlorophenyl)trichlorosilane, a silicon compound with the formula C6H3Cl5Si, has garnered attention due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including toxicity, mutagenicity, and potential health effects based on comprehensive literature reviews and available research data.
This compound is a chlorosilane that can hydrolyze to produce hydrochloric acid (HCl), which is primarily responsible for its toxic effects. When exposed to moisture, it releases HCl gas, leading to respiratory and ocular irritation.
Acute Toxicity
Acute toxicity studies indicate that this compound poses significant risks upon exposure. The following table summarizes key acute toxicity data:
Exposure Route | LD50/LC50 | Effects |
---|---|---|
Dermal (Rabbit) | 1,175 mg/kg | Severe burns and skin irritation |
Inhalation | 2,767 ppm | Respiratory irritation, potential for death at higher concentrations |
Inhalation studies have shown that exposure can lead to severe respiratory difficulties and damage to lung tissues. Clinical observations included nasal irritation and corneal opacity, reflecting the compound's corrosive nature .
Subchronic and Chronic Toxicity
Subchronic studies reveal that repeated exposure can lead to significant health issues:
- Respiratory Effects : Increased lung weights, pulmonary necrosis, and chronic inflammation were observed in rats exposed to high concentrations over extended periods.
- Mortality Rates : Approximately 75% mortality was recorded in rats exposed to 100 ppm during a 9-exposure regimen .
Chronic toxicity data remains limited; however, the potential for long-term damage due to repeated exposure is a concern.
Genotoxicity and Mutagenicity
Research into the genotoxic potential of this compound indicates that it is not considered a mutagen. Ames test results demonstrated no mutagenic activity in various strains of Salmonella typhimurium when tested with and without metabolic activation . Additionally, tests on mammalian cells showed no evidence of gene mutations .
Case Studies and Epidemiological Data
While direct human epidemiological data on this compound is sparse, case reports suggest significant risks associated with exposure:
Properties
IUPAC Name |
trichloro-(3,4-dichlorophenyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl5Si/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOPANHTSHMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[Si](Cl)(Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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